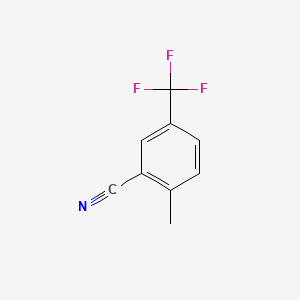

2-Methyl-5-(trifluoromethyl)benzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N/c1-6-2-3-8(9(10,11)12)4-7(6)5-13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKYUMNAHEJWIND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379601 | |

| Record name | 2-methyl-5-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261952-03-8 | |

| Record name | 2-methyl-5-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Methyl-5-(trifluoromethyl)benzonitrile (CAS: 261952-03-8)

Prepared by: Gemini, Senior Application Scientist

Section 1: Introduction and Molecular Overview

2-Methyl-5-(trifluoromethyl)benzonitrile is a substituted aromatic nitrile that serves as a critical building block in modern synthetic chemistry. Its unique molecular architecture, featuring both an electron-donating methyl group and a potent electron-withdrawing trifluoromethyl group on the benzonitrile scaffold, imparts a distinct electronic profile that is highly valuable in the fields of medicinal chemistry, agrochemicals, and materials science. The trifluoromethyl moiety, in particular, is prized for its ability to enhance key properties in drug candidates, such as metabolic stability and lipophilicity, thereby improving bioavailability.[1]

This guide provides a comprehensive analysis of the physical, chemical, and spectroscopic properties of this compound, offering field-proven insights for researchers and development professionals.

Caption: Chemical structure of this compound.

Section 2: Physicochemical Properties

The bulk physical properties of a compound are foundational to its application, dictating suitable storage, handling, and reaction conditions. This compound is typically supplied as a colorless to light yellow liquid.[2] Key quantitative properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 261952-03-8 | [2][3][4] |

| Molecular Formula | C₉H₆F₃N | [2][4] |

| Molecular Weight | 185.15 g/mol | [2][4] |

| Boiling Point | 213.7°C at 760 mmHg | [3] |

| Density | 1.24 g/cm³ | [3] |

| Flash Point | 83°C | [3] |

| Vapor Pressure | 0.162 mmHg at 25°C | [3] |

| Storage Temperature | 2-8°C recommended | [2] |

| Melting Point | Data not publicly available | [3] |

| Solubility | Data not publicly available | [3] |

Expert Insights: The relatively high boiling point is consistent with a substituted aromatic compound of this molecular weight. The flash point of 83°C indicates that while not highly flammable, it is a combustible liquid and should be handled away from open flames or sparks. The lack of publicly available melting point data, with some suppliers describing it as a liquid or semi-solid, suggests its freezing point may be near standard room temperature.[5] For long-term stability, refrigeration is recommended to prevent degradation.[2]

Section 3: Chemical Reactivity and Electronic Profile

The synthetic utility of this compound stems from the interplay of its three functional groups on the aromatic ring. Understanding their electronic influence is key to predicting its reactivity.

-

Nitrile Group (-CN): A strong electron-withdrawing and deactivating group, directing incoming electrophiles to the meta position.

-

Methyl Group (-CH₃): An electron-donating and activating group, directing incoming electrophiles to the ortho and para positions relative to itself.

-

Trifluoromethyl Group (-CF₃): A very strong electron-withdrawing and deactivating group due to the high electronegativity of fluorine, directing incoming electrophiles to the meta position.

The combined effect of these groups creates a nuanced reactivity map. The methyl group activates the ring, but this is strongly counteracted by the deactivating effects of the -CN and -CF₃ groups. Electrophilic aromatic substitution, if forced, will occur at the positions dictated by the complex interplay of these directing effects. The nitrile group itself can undergo characteristic reactions, such as hydrolysis to form 2-methyl-5-(trifluoromethyl)benzoic acid or reduction to form a benzylamine.

Caption: Electronic influences on the benzonitrile core.

Section 4: Predicted Spectroscopic Signature

While specific, experimentally-derived spectra for this compound are not widely published, its structure allows for a reliable prediction of its signature in common spectroscopic analyses.

¹H NMR:

-

Aromatic Region: Three distinct signals are expected for the three aromatic protons. Each will appear as a complex multiplet (e.g., doublet, doublet of doublets) due to coupling with adjacent protons.

-

Aliphatic Region: A singlet corresponding to the three protons of the methyl (-CH₃) group would appear upfield, likely in the δ 2.0-2.5 ppm range.

¹³C NMR:

-

Nine distinct signals are expected, one for each carbon atom.

-

The carbon of the nitrile group (-CN) would appear significantly downfield.

-

The carbon of the trifluoromethyl group (-CF₃) would appear as a quartet due to C-F coupling.

-

The remaining aromatic and methyl carbons would appear at their characteristic chemical shifts.

¹⁹F NMR:

-

A single, sharp signal (a singlet) is expected, as all three fluorine atoms in the -CF₃ group are chemically equivalent. The chemical shift would be in the typical range for trifluoromethyl groups on an aromatic ring.

Section 5: Synthetic Considerations and Workflow

A common and robust strategy for the synthesis of substituted benzonitriles involves the Sandmeyer reaction, which converts an aryl diazonium salt into an aryl nitrile using a copper(I) cyanide reagent.[4] A plausible synthetic pathway for this compound would begin with a commercially available substituted toluene.

References

An In-depth Technical Guide to the Structural Analysis and Confirmation of 2-Methyl-5-(trifluoromethyl)benzonitrile

Preamble: The Imperative of Structural Certainty in Modern Chemistry

In the landscape of drug discovery, agrochemicals, and materials science, the precise molecular architecture of a compound dictates its function, efficacy, and safety. 2-Methyl-5-(trifluoromethyl)benzonitrile, a key building block in the synthesis of various high-value molecules, is no exception.[1] Its unique substitution pattern—a methyl group, a nitrile, and a trifluoromethyl group on a benzene ring—imparts specific electronic and steric properties that are leveraged in further chemical transformations. Therefore, the unambiguous confirmation of its structure is not merely an academic exercise but a critical checkpoint in the synthetic workflow, ensuring the integrity of downstream research and development.

This guide eschews a simplistic, step-by-step recitation of procedures. Instead, it offers a holistic, field-proven strategy for the structural elucidation of this compound. We will delve into the causality behind the selection of analytical techniques, the interpretation of the resulting data through the lens of first principles, and the synergistic integration of multiple spectroscopic methods to construct an irrefutable structural proof. This document is designed for the practicing researcher, providing both the detailed protocols and the expert-level rationale required for confident structural assignment.

The Analytical Keystone: A Multi-Modal Spectroscopic Approach

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Methyl-5-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is paramount. 2-Methyl-5-(trifluoromethyl)benzonitrile, a fluorinated aromatic compound, presents a unique spectroscopic profile that is critical for its identification, purity assessment, and understanding of its chemical behavior. This guide provides a comprehensive analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of publicly available experimental spectra, this document leverages high-fidelity predictive models and comparative data from structurally analogous compounds to offer a robust and scientifically grounded interpretation. This approach not only serves as a valuable reference for researchers working with this specific molecule but also as an instructive case study in the application of modern spectroscopic prediction and analysis.

Molecular Structure and Spectroscopic Overview

This compound (CAS No. 261952-03-8) possesses a molecular formula of C₉H₆F₃N and a molecular weight of 185.15 g/mol .[1][2] Its structure, featuring a benzonitrile core with a methyl and a trifluoromethyl substituent, gives rise to a distinct set of spectroscopic signatures. The nitrile group, the aromatic ring, the methyl protons, and the trifluoromethyl group each provide unique signals in their respective spectroscopic domains. Understanding these individual contributions is key to a holistic characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) is summarized below. These predictions are based on computational algorithms that analyze the molecule's topology and electronic structure.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8-7.9 | Singlet | 1H | H-6 |

| ~7.6-7.7 | Doublet | 1H | H-4 |

| ~7.4-7.5 | Doublet | 1H | H-3 |

| ~2.6 | Singlet | 3H | -CH₃ |

Data Interpretation and Scientific Rationale:

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring.

-

The proton at position 6 (H-6), being adjacent to the electron-withdrawing trifluoromethyl group, is expected to be the most deshielded and appear as a singlet or a narrowly split doublet downfield.

-

The proton at position 4 (H-4) will likely appear as a doublet due to coupling with H-3.

-

The proton at position 3 (H-3), adjacent to the methyl group, will also be a doublet.

-

The methyl protons (-CH₃) are anticipated to appear as a sharp singlet in the upfield region, characteristic of alkyl groups attached to an aromatic ring.

For comparison, the ¹H NMR spectrum of the related compound, 2-chloro-5-(trifluoromethyl)benzonitrile, shows aromatic protons in a similar region, supporting the predicted chemical shifts.[3]

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectral data provides insight into the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~140-142 | C-2 |

| ~134-136 | C-4 |

| ~132-134 | C-6 |

| ~128-130 (quartet) | C-5 |

| ~123-125 (quartet) | -CF₃ |

| ~117-119 | C-3 |

| ~115-117 | -CN |

| ~110-112 | C-1 |

| ~19-21 | -CH₃ |

Data Interpretation and Scientific Rationale:

-

The carbon atoms attached to the electron-withdrawing trifluoromethyl and nitrile groups (C-5 and C-1, respectively) are expected to be significantly deshielded.

-

The carbon of the trifluoromethyl group (-CF₃) will appear as a quartet due to coupling with the three fluorine atoms. The carbon to which it is attached (C-5) will also likely show a quartet splitting with a smaller coupling constant.

-

The nitrile carbon (-CN) typically appears in the 115-120 ppm range.

-

The methyl carbon (-CH₃) will be the most shielded carbon, appearing at the highest field.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal resolution and line shape.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-32 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans (often several hundred to thousands) to achieve an adequate signal-to-noise ratio.

-

Diagram of the NMR Experimental Workflow:

Caption: A streamlined workflow for NMR analysis.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of a molecule, providing a "fingerprint" based on its functional groups.

Predicted IR Spectral Data

The predicted key IR absorption bands for this compound are presented below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | -CH₃ stretch |

| ~2230-2220 | Strong | -C≡N stretch |

| ~1610-1580 | Medium | Aromatic C=C stretch |

| ~1320-1300 | Strong | C-F stretch (symmetric) |

| ~1170-1130 | Strong | C-F stretch (asymmetric) |

Data Interpretation and Scientific Rationale:

-

The most characteristic peak in the IR spectrum is expected to be the strong absorption from the nitrile group (-C≡N) stretch, typically appearing around 2230 cm⁻¹. The NIST WebBook entry for the analogous 2-fluoro-5-(trifluoromethyl)benzonitrile shows a prominent nitrile peak in this region.

-

The strong absorptions in the 1320-1130 cm⁻¹ region are characteristic of the C-F stretching vibrations of the trifluoromethyl group.

-

The aromatic C-H and C=C stretching vibrations, as well as the aliphatic C-H stretches of the methyl group, will also be present, confirming the core structure of the molecule.

Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid or liquid sample.

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) of the FTIR spectrometer is clean.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of the this compound sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the 4000-400 cm⁻¹ range.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Diagram of the IR Experimental Workflow:

Caption: A typical workflow for ATR-FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Predicted Mass Spectrometry Data

For this compound, the following key ions are predicted in an electron ionization (EI) mass spectrum.

| m/z | Ion |

| 185 | [M]⁺ (Molecular Ion) |

| 166 | [M - F]⁺ or [M - H - HF]⁺ |

| 116 | [M - CF₃]⁺ |

Data Interpretation and Scientific Rationale:

-

The molecular ion peak ([M]⁺) is expected at an m/z of 185, corresponding to the molecular weight of the compound.[1]

-

A common fragmentation pathway for trifluoromethyl-containing compounds is the loss of a fluorine atom, which would result in a peak at m/z 166.

-

Loss of the entire trifluoromethyl group is also a likely fragmentation, leading to a significant peak at m/z 116. This fragment corresponds to the 2-methylbenzonitrile cation.

-

The mass spectrum of 2-fluoro-5-(trifluoromethyl)benzonitrile in the NIST WebBook shows a strong molecular ion peak and a prominent peak corresponding to the loss of the trifluoromethyl group, which is consistent with these predictions.

Experimental Protocol for MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this volatile compound.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system. The compound will be separated from any impurities on the GC column.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is ionized, typically by electron impact (EI).

-

Mass Analysis: The resulting ions are separated in the mass analyzer (e.g., a quadrupole) according to their m/z ratio.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Diagram of the GC-MS Experimental Workflow:

Caption: The workflow for GC-MS analysis.

Conclusion and Future Outlook

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. While based on predictive models and analog data, the interpretations are grounded in fundamental principles of spectroscopy and are expected to closely mirror experimental results. The acquisition of experimental data for this compound would be a valuable contribution to the scientific community, allowing for the validation and refinement of the predictions presented herein. As the demand for novel fluorinated compounds in drug discovery and materials science continues to grow, a thorough understanding of their spectroscopic properties will remain an indispensable tool for innovation.

References

An In-depth Technical Guide to 2-Methyl-5-(trifluoromethyl)benzonitrile (CAS 261952-03-8)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Methyl-5-(trifluoromethyl)benzonitrile, a key fluorinated building block in modern medicinal and agrochemical research. We will delve into its chemical and physical properties, synthesis, spectroscopic characterization, and its applications as a versatile intermediate in the development of novel bioactive molecules.

Introduction: The Significance of Fluorinated Benzonitriles

The strategic incorporation of fluorine and trifluoromethyl groups into organic molecules is a cornerstone of contemporary drug design. The trifluoromethyl (-CF3) group, in particular, can profoundly influence a molecule's physicochemical and biological properties. It often enhances metabolic stability, increases lipophilicity, and can modulate binding affinity to biological targets. When combined with a nitrile (-C≡N) functionality, a versatile synthetic handle, the resulting benzonitrile scaffold becomes a powerful tool for the construction of complex molecular architectures.

This compound (CAS 261952-03-8) is a prime example of such a valuable building block. Its unique substitution pattern, featuring an electron-donating methyl group and two electron-withdrawing groups (trifluoromethyl and nitrile), creates a distinct electronic environment that governs its reactivity and makes it a sought-after intermediate in organic synthesis.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, reaction optimization, and for predicting the properties of its derivatives.

| Property | Value | Source |

| CAS Number | 261952-03-8 | [2] |

| Molecular Formula | C₉H₆F₃N | [3] |

| Molecular Weight | 185.15 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point (Predicted) | 213.7 ± 35.0 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.24 ± 0.1 g/cm³ | [1] |

| Flash Point | 83°C | [1] |

| Vapor Pressure | 0.162 mmHg at 25°C | [1] |

Synthesis and Reactivity

While specific, detailed industrial synthesis protocols for this compound are often proprietary, its synthesis can be conceptualized through established organometallic and substitution reactions. A plausible synthetic route involves the Sandmeyer reaction of a corresponding aniline derivative or a cyanation reaction of an aryl halide.

The reactivity of this compound is dictated by the interplay of its substituents. The strong electron-withdrawing nature of the trifluoromethyl and nitrile groups deactivates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the meta positions.[1] Conversely, these groups activate the ring for nucleophilic aromatic substitution, particularly at positions ortho and para to the withdrawing groups. The nitrile group itself can undergo a variety of transformations, including hydrolysis to a carboxylic acid or reduction to an amine, further expanding its synthetic utility. The methyl group can also be a site for oxidation or halogenation under specific conditions.

Conceptual Synthetic Workflow:

References

An In-Depth Technical Guide to the Biological Activity Screening of 2-Methyl-5-(trifluoromethyl)benzonitrile Derivatives

<

Introduction: The Chemical Rationale and Therapeutic Potential

The 2-methyl-5-(trifluoromethyl)benzonitrile scaffold is a molecule of significant interest in modern medicinal chemistry and agrochemical research. Its structure is characterized by a benzene ring substituted with a nitrile (-CN) group, a methyl (-CH₃) group, and a trifluoromethyl (-CF₃) group. Each of these functional groups imparts distinct properties that make derivatives of this scaffold prime candidates for biological activity screening. The trifluoromethyl group, in particular, is a powerful modulator of molecular properties; its high electronegativity makes it a strong electron-withdrawing group, which can alter the reactivity and binding affinity of the molecule.[1] Furthermore, the C-F bond's strength enhances metabolic stability, and the group's lipophilicity can improve membrane permeability—key characteristics for successful drug and pesticide candidates.[1][2]

The benzonitrile core itself is a versatile anchor for building molecular diversity. The exploration of derivatives from this scaffold is rooted in the pursuit of novel compounds with high efficacy and selectivity against various biological targets. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to strategically approach the biological activity screening of this promising class of compounds, with a particular focus on their well-documented insecticidal properties.

Pharmacological Profile: Targeting the Insect Ryanodine Receptor

A significant body of research has identified derivatives of scaffolds similar to this compound as potent modulators of insect ryanodine receptors (RyRs).[3][4][5] RyRs are large ion channels located on the sarcoplasmic reticulum of muscle and nerve cells, responsible for regulating the release of intracellular calcium (Ca²⁺) stores.[3][6][7] This Ca²⁺ release is a critical step in excitation-contraction coupling, the process that leads to muscle contraction.[3][4]

Diamide insecticides, a major class of pesticides, function by activating insect RyRs.[4][8][9] This activation locks the channel in a partially open state, causing an uncontrolled and continuous leak of Ca²⁺ from the sarcoplasmic reticulum into the cytoplasm.[8] The resulting depletion of Ca²⁺ stores and sustained muscle activation leads to paralysis and ultimately the death of the insect.[8] A key advantage of targeting insect RyRs is the significant structural difference between insect and mammalian isoforms, which allows for the development of insecticides with high selectivity and, consequently, low mammalian toxicity.[5] Given this precedent, a primary focus for screening this compound derivatives is their potential activity as insect RyR modulators.

Strategic Approach to Bioactivity Screening: A Tiered Cascade

A successful screening campaign requires a logical, multi-tiered approach to efficiently identify and validate promising compounds. This "screening cascade" allows for the rapid evaluation of a large library of derivatives in a cost-effective manner, with progressively more complex and targeted assays reserved for the most promising "hits."

References

- 1. This compound | 261952-03-8 | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Ryanodine Receptors for Drugs and Insecticides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. New and selective ryanodine receptor activators for insect control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ryanodine Receptors for Drugs and Insecticides: An Overview: Ingenta Connect [ingentaconnect.com]

- 7. Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]

- 8. gpnmag.com [gpnmag.com]

- 9. Ryanodine receptor - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide on the Reactivity of the Nitrile Group in 2-Methyl-5-(trifluoromethyl)benzonitrile

Introduction

In the landscape of modern chemical synthesis, particularly within pharmaceutical and materials science, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of molecular design. The trifluoromethyl group (–CF₃) is especially valued for its profound impact on a molecule's electronic properties, lipophilicity, and metabolic stability.[1][2] When this powerful electron-withdrawing group is paired with a nitrile (–C≡N) functionality on an aromatic scaffold, such as in 2-Methyl-5-(trifluoromethyl)benzonitrile , a unique and highly versatile chemical entity emerges.

This technical guide provides an in-depth exploration of the reactivity of the nitrile group in this compound. We will dissect the electronic interplay between the electron-donating methyl group, the strongly electron-withdrawing trifluoromethyl group, and the electrophilic nitrile carbon. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational mechanistic understanding and practical, field-proven experimental protocols.

The Unique Electronic Profile of this compound

The reactivity of the nitrile group in this compound is dictated by a nuanced balance of electronic effects from the substituents on the benzonitrile ring. The trifluoromethyl group at the 5-position and the nitrile group itself are potent electron-withdrawing groups, significantly decreasing the electron density of the aromatic ring and enhancing the electrophilicity of the nitrile carbon.[3] Conversely, the methyl group at the 2-position is electron-donating, which slightly counteracts this effect. This electronic environment makes the nitrile group susceptible to a range of chemical transformations.[4]

Key Transformations of the Nitrile Group

The nitrile group in this compound serves as a versatile precursor to several important functional groups. The primary transformations include hydrolysis to amides and carboxylic acids, reduction to primary amines, and cycloaddition reactions to form tetrazoles.

Hydrolysis: Accessing Amides and Carboxylic Acids

The conversion of nitriles to amides and subsequently to carboxylic acids is a fundamental transformation in organic synthesis.[5] This process can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by a weak nucleophile like water.[6][7] The reaction proceeds through an amide intermediate, which can often be isolated under controlled conditions.[8][9] Vigorous conditions, however, will typically lead to the full hydrolysis to the corresponding carboxylic acid.[7]

The mechanism involves the initial protonation of the nitrile, followed by the nucleophilic attack of water.[5] A series of proton transfers then leads to the formation of the amide. Further hydrolysis of the amide, also under acidic conditions, yields the carboxylic acid and an ammonium salt.[5][8]

Experimental Protocol: Acid-Catalyzed Hydrolysis to 2-Methyl-5-(trifluoromethyl)benzamide

A mixture of trifluoroacetic acid (TFA) and sulfuric acid (H₂SO₄) provides an effective system for the selective hydration of nitriles to amides.[10][11]

Methodology:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in trifluoroacetic acid (TFA).

-

Carefully add concentrated sulfuric acid (H₂SO₄) (catalytic amount) to the solution.

-

Heat the reaction mixture at a controlled temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution) until the pH is approximately 7-8.

-

The product, 2-Methyl-5-(trifluoromethyl)benzamide, will precipitate out of the solution.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Base-Catalyzed Hydrolysis

In the presence of a strong base, such as sodium hydroxide, the hydroxide ion directly attacks the electrophilic nitrile carbon.[8] This is followed by protonation of the resulting anion by water to form an imidic acid, which then tautomerizes to the amide.[12] Similar to acid-catalyzed hydrolysis, the amide can be further hydrolyzed to the carboxylate salt under harsher basic conditions.[9] Acidification of the final reaction mixture is necessary to obtain the free carboxylic acid.[9]

Experimental Protocol: Base-Catalyzed Hydrolysis to 2-Methyl-5-(trifluoromethyl)benzoic Acid

This protocol describes the complete hydrolysis of the nitrile to the corresponding carboxylic acid using a strong base.

Methodology:

-

In a round-bottom flask fitted with a reflux condenser, combine this compound (1 equivalent) and an aqueous solution of sodium hydroxide (e.g., 10-20% w/v).

-

Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by observing the evolution of ammonia gas (which can be tested with moist litmus paper) or by TLC analysis.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully acidify the cooled reaction mixture with a strong acid, such as concentrated hydrochloric acid, until the pH is acidic (pH ~2).

-

The product, 2-Methyl-5-(trifluoromethyl)benzoic acid, will precipitate.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

Reduction: Synthesis of Primary Amines

The reduction of nitriles to primary amines is a highly valuable transformation, as amines are key building blocks in the synthesis of pharmaceuticals, agrochemicals, and polymers.[13] This reduction can be achieved using various reducing agents, including metal hydrides like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[14][15]

Reduction with Metal Hydrides

Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines.[14] The reaction typically proceeds by the nucleophilic addition of a hydride ion to the nitrile carbon, followed by a second hydride addition to the intermediate imine.[12] An aqueous workup is then required to protonate the resulting di-anion to yield the primary amine.[5]

Experimental Protocol: Reduction to (2-Methyl-5-(trifluoromethyl)phenyl)methanamine using LiAlH₄

Methodology:

-

In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (excess, e.g., 1.5-2 equivalents) in a dry ethereal solvent such as diethyl ether or tetrahydrofuran (THF) in a round-bottom flask.

-

Cool the suspension in an ice bath.

-

Slowly add a solution of this compound (1 equivalent) in the same dry solvent to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or gently reflux if necessary.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the sequential slow addition of water, followed by an aqueous solution of sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash the filter cake with the ethereal solvent.

-

Combine the filtrate and washes, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude (2-Methyl-5-(trifluoromethyl)phenyl)methanamine.

-

Purify the product by distillation or column chromatography if necessary.

Catalytic Hydrogenation

Catalytic hydrogenation offers a more atom-economical and often safer alternative to metal hydrides for nitrile reduction.[13] Various metal catalysts, such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂), can be used in the presence of hydrogen gas.[15] The choice of catalyst, solvent, temperature, and pressure can influence the selectivity and yield of the primary amine.[13][15] Ruthenium-based catalysts have also shown excellent performance in terms of activity and selectivity for this transformation.[13]

[3+2] Cycloaddition: Formation of Tetrazoles

The [3+2] cycloaddition reaction between a nitrile and an azide is a powerful method for the synthesis of 5-substituted-1H-tetrazoles.[16] Tetrazoles are important structural motifs in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[17] This reaction is typically catalyzed by Lewis or Brønsted acids.[18] Zinc salts, such as zinc bromide or zinc chloride, have been shown to be particularly effective catalysts for this transformation, even in aqueous media.[19]

The mechanism is believed to involve the coordination of the Lewis acid to the nitrile nitrogen, which activates the nitrile for nucleophilic attack by the azide anion.[18]

Experimental Protocol: Synthesis of 5-(2-Methyl-5-(trifluoromethyl)phenyl)-1H-tetrazole

This protocol utilizes a zinc salt as a catalyst for the cycloaddition reaction in water, offering a safer and more environmentally friendly approach.[19]

Methodology:

-

In a round-bottom flask, combine this compound (1 equivalent), sodium azide (NaN₃) (1.1-1.5 equivalents), and a zinc salt such as zinc bromide (ZnBr₂) (1 equivalent).

-

Add water to the mixture.

-

Heat the reaction mixture to reflux with vigorous stirring for an extended period (e.g., 24 hours).

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with a strong acid (e.g., 3N HCl) to a pH of approximately 1.

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Summary of Reactivity and Conditions

| Transformation | Reagents and Conditions | Product Functional Group |

| Partial Hydrolysis | Dilute acid (e.g., H₂SO₄) or base (e.g., NaOH), controlled temperature.[20] | Amide (–CONH₂) |

| Full Hydrolysis | Concentrated acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH), reflux.[9] | Carboxylic Acid (–COOH) |

| Reduction | 1. LiAlH₄ in dry ether/THF, followed by aqueous workup.[14]2. H₂ gas, metal catalyst (e.g., Raney Ni, Pd/C, PtO₂), heat, pressure.[15] | Primary Amine (–CH₂NH₂) |

| [3+2] Cycloaddition | Sodium azide (NaN₃), Lewis acid catalyst (e.g., ZnBr₂, ZnCl₂), heat.[19] | 1H-Tetrazole |

Conclusion

This compound is a highly valuable synthetic intermediate due to the versatile reactivity of its nitrile group. The electronic influence of the methyl and trifluoromethyl substituents creates a unique chemical environment that allows for facile conversion of the nitrile into amides, carboxylic acids, primary amines, and tetrazoles. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound. A thorough understanding of the underlying mechanisms and careful control of reaction conditions are paramount to achieving high yields and selectivities in these transformations. As the demand for complex, fluorinated molecules continues to grow in drug discovery and materials science, the importance of versatile building blocks like this compound will undoubtedly increase.[1][21]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | 261952-03-8 | Benchchem [benchchem.com]

- 5. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]

- 6. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 16. tandfonline.com [tandfonline.com]

- 17. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 18. 1H-Tetrazole synthesis [organic-chemistry.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. US3686307A - Conversion of nitriles to amides in the presence of alkaline catalysts - Google Patents [patents.google.com]

- 21. innospk.com [innospk.com]

The Strategic Advantage of the Trifluoromethyl Group in Benzonitrile Derivatives: A Technical Guide for Scientists

Introduction: The Unassuming Power of a Trifluoromethyl Group

In the landscape of modern chemical research, particularly within pharmaceutical and agrochemical development, the benzonitrile scaffold is a cornerstone. Its rigid aromatic structure and versatile nitrile functional group serve as a reliable foundation for countless active compounds.[1] However, the true potential of this scaffold is often unlocked through strategic molecular modifications. Among the most impactful of these is the introduction of a trifluoromethyl (-CF3) group.

This technical guide provides an in-depth exploration of the significance of the trifluoromethyl group in the context of benzonitrile derivatives. We will dissect the profound influence of this unique functional group on the physicochemical properties, biological activity, and synthetic accessibility of these compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the trifluoromethyl group to design more effective, stable, and potent molecules.

Part 1: The Physicochemical Transformation: How the CF3 Group Rewrites Molecular Properties

The introduction of a trifluoromethyl group onto a benzonitrile ring is not a subtle tweak; it is a fundamental alteration of the molecule's electronic and physical nature. The three highly electronegative fluorine atoms act in concert to create a powerful functional group with a distinct personality.

The Potent Electron-Withdrawing Effect

The trifluoromethyl group is a strong electron-withdrawing substituent due to the high electronegativity of the fluorine atoms.[2][3] This has several important consequences for the benzonitrile molecule:

-

Modulation of Reactivity: The electron-withdrawing nature of the CF3 group deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta position.[4] Conversely, it can activate the ring for nucleophilic aromatic substitution. This altered reactivity profile is a crucial consideration for synthetic chemists when planning their routes.[5]

-

Increased Acidity of Proximal Protons: The inductive effect of the CF3 group can increase the acidity of nearby protons, a factor that can be exploited in certain synthetic transformations.[2]

Enhancing Lipophilicity: A Key to Biological Access

Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a critical parameter in drug design, influencing a molecule's ability to cross cell membranes and reach its biological target.[6] The trifluoromethyl group significantly increases the lipophilicity of benzonitrile derivatives.[7][8]

-

Improved Membrane Permeability: Increased lipophilicity can lead to better absorption and distribution of a drug within the body, enhancing its bioavailability.[8][9]

-

Fine-Tuning Solubility: While the CF3 group boosts lipophilicity, it is essential to strike a balance, as excessive lipophilicity can lead to poor aqueous solubility.[2] The Hansch-Fujita π constant for a CF3 group is +0.88, indicating its significant contribution to lipophilicity.[2][7]

Fortifying Metabolic Stability: The Shield of the C-F Bond

One of the most celebrated attributes of the trifluoromethyl group is its ability to enhance metabolic stability.[8][10][11] This is primarily due to the exceptional strength of the carbon-fluorine bond.

-

Resistance to Enzymatic Attack: The C-F bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[7][12] This makes the trifluoromethyl group highly resistant to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily.[11]

-

Blocking Metabolic Hotspots: Strategically placing a CF3 group on a site that is prone to metabolic oxidation can effectively block this pathway, leading to a longer drug half-life and a more predictable pharmacokinetic profile.[11][12]

| Property | Influence of Trifluoromethyl Group | Rationale |

| Electronic Effect | Strong electron-withdrawal | High electronegativity of fluorine atoms.[2][13] |

| Lipophilicity (LogP) | Significant increase | The CF3 group is hydrophobic.[7][8] |

| Metabolic Stability | Markedly enhanced | High C-F bond strength resists enzymatic cleavage.[7][8][12] |

| Aromatic Reactivity | Deactivates towards electrophilic substitution (meta-directing) | Strong inductive and resonance electron withdrawal.[4] |

| Acidity | Increases acidity of adjacent C-H bonds | Inductive electron withdrawal stabilizes the conjugate base.[2] |

Part 2: Trifluoromethylated Benzonitriles in the Crucible of Medicinal Chemistry

The unique combination of properties bestowed by the trifluoromethyl group makes it a powerful tool in the medicinal chemist's arsenal. Trifluoromethylated benzonitriles are prominent scaffolds in a variety of therapeutic areas.

A Prized Bioisostere

The trifluoromethyl group is often employed as a bioisostere for other chemical groups, such as a methyl or a chloro group.[13] This allows for the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with a biological target.[13] For instance, it can serve as a replacement for a metabolically vulnerable methyl group, thereby improving the drug's pharmacokinetic profile.[13] The CF3 group has also been shown to be a viable bioisosteric replacement for an aliphatic nitro group, leading to compounds with improved potency and metabolic stability.[14][15][16][17]

Optimizing Pharmacokinetics and Pharmacodynamics

The impact of the trifluoromethyl group on lipophilicity and metabolic stability directly translates to improved pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties.[7][12]

-

Enhanced Bioavailability: Improved membrane permeability can lead to better oral bioavailability.[12]

-

Longer Half-Life: Increased metabolic stability results in a longer duration of action, potentially allowing for less frequent dosing.[8]

From a pharmacodynamic perspective, the strong electron-withdrawing nature of the CF3 group can influence how a drug binds to its target receptor or enzyme, often leading to increased potency and selectivity.[8]

Below is a diagram illustrating the multifaceted influence of the trifluoromethyl group in drug design.

Caption: The central role of the trifluoromethyl group in modifying the properties of benzonitrile derivatives to enhance therapeutic efficacy.

Examples in Modern Pharmaceuticals

Numerous FDA-approved drugs contain the trifluoromethyl group, a testament to its value in drug design.[13][18] For instance, Enzalutamide, a non-steroidal anti-androgen for the treatment of prostate cancer, incorporates a 4-isothiocyanato-2-(trifluoromethyl)benzonitrile intermediate in its synthesis.[19]

Part 3: Beyond Medicine: Applications in Agrochemicals and Materials Science

The advantageous properties conferred by the trifluoromethyl group are also highly sought after in other areas of chemical innovation.

Advanced Agrochemicals

In the agrochemical industry, trifluoromethylated benzonitriles are crucial intermediates for the synthesis of modern herbicides, insecticides, and fungicides.[9][20][21][22]

-

Enhanced Potency and Stability: The CF3 group can increase the biological activity of pesticides and improve their stability in the environment, leading to longer-lasting crop protection.[20]

-

Improved Bioavailability: The increased lipophilicity can aid in the penetration of the active ingredient through plant cuticles or the exoskeletons of pests.[9]

High-Performance Materials

In materials science, the incorporation of trifluoromethyl groups into polymers and other materials can lead to enhanced properties.[23]

-

Thermal and Chemical Stability: The robustness of the CF3 group contributes to the development of materials with superior durability in harsh conditions.[23]

-

Modified Surface Properties: The presence of trifluoromethyl groups can lead to materials with lower surface energy and improved dielectric properties, which are valuable in electronics and specialized coatings.[23]

Part 4: Synthetic Strategies and Methodologies

The introduction of a trifluoromethyl group onto a benzonitrile ring requires specialized synthetic methods. While challenging, a number of reliable strategies have been developed.

Overview of Synthetic Approaches

Common strategies for the synthesis of trifluoromethylated benzonitriles often start with precursors that already contain the trifluoromethyl group.[5] General approaches include:

-

From Trifluoromethylated Anilines: These can be converted to the corresponding benzonitriles via diazotization followed by a Sandmeyer reaction.

-

From Trifluoromethylated Halobenzenes: The halogen can be displaced by a cyanide group through nucleophilic aromatic substitution or transition-metal-catalyzed cyanation reactions.

-

Direct Trifluoromethylation: In some cases, the CF3 group can be installed directly onto a pre-functionalized benzonitrile, although this can be less regioselective.

The following diagram outlines a generalized synthetic workflow for preparing a trifluoromethylated benzonitrile derivative.

Caption: A representative multi-step synthesis of a trifluoromethylated benzonitrile derivative.

Detailed Experimental Protocol: Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile

This protocol is based on a patented synthetic route and is provided for illustrative purposes.[24]

Step 1: Positional Bromination of m-Trifluoromethylfluorobenzene

-

To a reaction vessel, add m-trifluoromethylfluorobenzene, glacial acetic acid, and concentrated sulfuric acid.

-

Mix and stir the solution while heating to reflux.

-

Add dibromohydantoin in portions over a period of time.

-

Maintain the reaction at reflux for 5-7 hours.

-

After the reaction is complete, cool the mixture and quench with ice water to precipitate the product, 4-fluoro-2-trifluoromethyl bromobenzene.

Step 2: Cyanation of 4-Fluoro-2-trifluoromethyl bromobenzene

-

In a suitable solvent, combine the 4-fluoro-2-trifluoromethyl bromobenzene from the previous step with cuprous cyanide.

-

Heat the reaction mixture to facilitate the substitution of the bromine atom with a nitrile group.

-

Monitor the reaction for completion.

-

Upon completion, perform a suitable workup to isolate the 4-fluoro-2-trifluoromethylbenzonitrile.

Step 3: Ammonolysis of 4-Fluoro-2-trifluoromethylbenzonitrile

-

Dissolve the 4-fluoro-2-trifluoromethylbenzonitrile in ethanol in a sealed reaction vessel.

-

Introduce liquid ammonia into the solution.

-

Heat the sealed vessel to approximately 120°C for 8 hours.

-

Cool the reaction mixture and isolate the crude 4-amino-2-trifluoromethylbenzonitrile.

-

Recrystallize the crude product from a suitable solvent, such as toluene, to obtain the final product with high purity.

Part 5: Experimental Evaluation of Metabolic Stability

To experimentally validate the enhanced metabolic stability of trifluoromethylated compounds, an in vitro microsomal stability assay is commonly employed.

Protocol: In Vitro Liver Microsomal Stability Assay

This protocol provides a general framework for assessing the metabolic stability of a test compound.[11]

1. Materials and Reagents:

-

Test compound (e.g., a trifluoromethylated benzonitrile derivative)

-

Liver microsomes (e.g., human, rat, or mouse)

-

Phosphate buffer (pH 7.4)

-

NADPH regenerating system

-

Stopping solution (e.g., ice-cold acetonitrile with an internal standard)

-

96-well plates

-

Incubator (37°C)

-

LC-MS/MS system for analysis

2. Procedure:

-

Prepare working solutions of the test compound in a suitable solvent (e.g., DMSO) and dilute with phosphate buffer.

-

Prepare the liver microsome solution in phosphate buffer.

-

Add the liver microsome solution to the wells of a 96-well plate.

-

Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system solution to the wells.

-

At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stopping solution. The 0-minute time point serves as the initial concentration baseline.

-

Centrifuge the plate to pellet the precipitated proteins.

-

Analyze the supernatant from each well by LC-MS/MS to quantify the remaining amount of the parent compound.

3. Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

The slope of the linear regression line corresponds to the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) based on the half-life and the protein concentration in the assay.

A longer half-life and lower intrinsic clearance for a trifluoromethylated compound compared to its non-fluorinated analog would provide strong evidence of its enhanced metabolic stability.[11]

Conclusion: A Cornerstone of Modern Molecular Design

The trifluoromethyl group is far more than a simple substituent; it is a strategic tool that allows chemists to fundamentally reshape the properties of benzonitrile derivatives. Its ability to enhance lipophilicity, block metabolic pathways, and modulate electronic interactions makes it an indispensable component in the design of next-generation pharmaceuticals and agrochemicals.[7][8][12][20] As synthetic methodologies for the introduction of fluorine-containing groups continue to advance, the prevalence and importance of trifluoromethylated benzonitriles in scientific research and development are set to grow even further. Understanding and harnessing the power of this unique functional group is key to unlocking new levels of molecular performance and innovation.

References

- 1. nbinno.com [nbinno.com]

- 2. grokipedia.com [grokipedia.com]

- 3. nbinno.com [nbinno.com]

- 4. homework.study.com [homework.study.com]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 16. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]

- 19. benchchem.com [benchchem.com]

- 20. nbinno.com [nbinno.com]

- 21. chemimpex.com [chemimpex.com]

- 22. chemimpex.com [chemimpex.com]

- 23. nbinno.com [nbinno.com]

- 24. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

Methodological & Application

Synthesis of 2-Methyl-5-(trifluoromethyl)benzonitrile: A Detailed Application and Protocol Guide

This comprehensive guide provides detailed, step-by-step protocols for the synthesis of 2-Methyl-5-(trifluoromethyl)benzonitrile, a key intermediate in the development of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven experimental choices.

Introduction

This compound is a valuable building block in organic synthesis. Its unique substitution pattern, featuring a methyl group ortho to the nitrile and a trifluoromethyl group in the meta position, makes it a crucial component in the synthesis of a variety of biologically active molecules. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide will explore two robust and widely applicable synthetic routes to this important compound: the classical Sandmeyer reaction and a modern palladium-catalyzed cyanation.

Chemical Profile

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 261952-03-8 |

| Molecular Formula | C₉H₆F₃N |

| Molecular Weight | 185.15 g/mol [1] |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in most organic solvents (e.g., DCM, EtOAc, THF) |

Synthetic Strategies: A Tale of Two Routes

The synthesis of this compound can be efficiently achieved through two primary pathways. The choice of route often depends on the availability of starting materials, scale of the reaction, and tolerance to specific reagents.

Caption: Overview of the two primary synthetic routes to this compound.

Route 1: The Sandmeyer Reaction Approach

The Sandmeyer reaction is a versatile and well-established method for the conversion of an aryl amine to an aryl nitrile via a diazonium salt intermediate.[2] This route involves the synthesis of the key intermediate, 2-methyl-5-aminobenzotrifluoride, followed by its conversion to the target molecule.

Part A: Synthesis of 2-Methyl-5-aminobenzotrifluoride

This multi-step synthesis starts from the commercially available 2-(trifluoromethyl)benzaldehyde.[3]

Workflow for the Synthesis of the Amine Precursor

Caption: Multi-step synthesis of the key amine precursor for the Sandmeyer reaction.

Detailed Protocol:

-

Reduction of 2-(Trifluoromethyl)benzaldehyde:

-

To a solution of 2-(trifluoromethyl)benzaldehyde (1.0 eq) in methanol at 0 °C, add sodium borohydride (1.1 eq) portion-wise.

-

Stir the reaction mixture at room temperature for 1-2 hours until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-(trifluoromethyl)benzyl alcohol.

-

-

Chlorination of 2-(Trifluoromethyl)benzyl alcohol:

-

To a solution of 2-(trifluoromethyl)benzyl alcohol (1.0 eq) in dichloromethane, add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Stir the reaction at room temperature for 2-3 hours.

-

Carefully pour the reaction mixture onto ice water and extract with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate under reduced pressure to yield 2-(trifluoromethyl)benzyl chloride.

-

-

Nitration of 2-(Trifluoromethyl)benzyl chloride:

-

To a mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C, add 2-(trifluoromethyl)benzyl chloride (1.0 eq) dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction at 0-5 °C for 1-2 hours.

-

Pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purify by column chromatography (silica gel, hexane/ethyl acetate) to obtain 2-chloromethyl-5-nitrobenzotrifluoride.

-

-

Reduction of 2-Chloromethyl-5-nitrobenzotrifluoride:

-

To a solution of 2-chloromethyl-5-nitrobenzotrifluoride (1.0 eq) in ethanol, add palladium on carbon (10 mol%).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Filter the reaction mixture through a pad of Celite and concentrate the filtrate to give 2-methyl-5-aminobenzotrifluoride.

-

Part B: Sandmeyer Cyanation of 2-Methyl-5-aminobenzotrifluoride

Reaction Scheme: 2-Methyl-5-aminobenzotrifluoride → [Diazonium Salt] → this compound

Detailed Protocol:

-

Diazotization:

-

Prepare a solution of 2-methyl-5-aminobenzotrifluoride (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Add a solution of sodium nitrite (1.05 eq) in water dropwise, keeping the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes. A positive test on starch-iodide paper should indicate the presence of excess nitrous acid.

-

-

Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

-

Heat this solution to 60-70 °C.

-

Slowly add the cold diazonium salt solution to the hot cyanide solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, heat the reaction mixture at 80-90 °C for 1 hour to ensure complete decomposition of the diazonium salt.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and extract the product with toluene or ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate) to yield this compound.

-

Safety Considerations for the Sandmeyer Reaction:

-

Diazonium salts can be explosive when dry. Always keep them in solution and at low temperatures.[4]

-

Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment.

-

The reaction can be exothermic. Maintain strict temperature control, especially during the addition of the diazonium salt to the cyanide solution.

Route 2: Palladium-Catalyzed Cyanation

A more modern and often milder alternative to the Sandmeyer reaction is the palladium-catalyzed cyanation of an aryl halide.[5][6] This route requires the corresponding aryl bromide, 2-bromo-1-methyl-4-(trifluoromethyl)benzene, as the starting material.

Part A: Synthesis of 2-Bromo-1-methyl-4-(trifluoromethyl)benzene

This starting material can be prepared from 4-bromo-3-methylaniline via a Sandmeyer-type reaction or other bromination methods of 3-methylbenzotrifluoride.

Part B: Palladium-Catalyzed Cyanation Protocol

Reaction Scheme: 2-Bromo-1-methyl-4-(trifluoromethyl)benzene + Zn(CN)₂ --(Pd catalyst, ligand)--> this compound

Detailed Protocol:

-

Reaction Setup:

-

To an oven-dried Schlenk flask, add 2-bromo-1-methyl-4-(trifluoromethyl)benzene (1.0 eq), zinc cyanide (0.6 eq), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%), and a suitable phosphine ligand (e.g., XPhos, 4-10 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

-

Reaction Execution:

-

Add a degassed solvent, such as DMF or DMAc.

-

Heat the reaction mixture to 100-120 °C and stir for 12-24 hours, or until the reaction is complete as monitored by GC-MS or LC-MS.

-

-

Work-up and Purification:

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove insoluble salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to afford this compound.

-

Rationale for Reagent Choices:

-

Zinc Cyanide (Zn(CN)₂): A less toxic and more convenient source of cyanide compared to alkali metal cyanides.[5]

-

Palladium Catalyst and Ligand: The choice of catalyst and ligand is crucial for achieving high yields and can be optimized for specific substrates. Buchwald-type ligands are often effective for this transformation.

Characterization of this compound

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.8-7.5 (m, 3H, Ar-H), ~2.6 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | Expected signals for aromatic carbons, the nitrile carbon (~117 ppm), the methyl carbon (~20 ppm), and the trifluoromethyl carbon (quartet, J≈272 Hz).[4] |

| ¹⁹F NMR (CDCl₃, 376 MHz) | δ (ppm): ~ -63 (s, 3F, CF₃). The chemical shift is sensitive to the solvent and electronic environment.[4][7] |

| Mass Spectrometry (EI) | m/z: 185 (M⁺) |

Conclusion

Both the Sandmeyer reaction and palladium-catalyzed cyanation are effective methods for the synthesis of this compound. The Sandmeyer route is a classical approach that is well-suited for large-scale synthesis, provided that appropriate safety measures are in place. The palladium-catalyzed method offers a milder and often more functional group tolerant alternative, which is particularly advantageous in medicinal chemistry and late-stage functionalization. The choice of synthetic route will ultimately be guided by the specific needs and constraints of the research or development project.

References

- 1. This compound | 261952-03-8 [chemicalbook.com]

- 2. This compound | 261952-03-8 [chemicalbook.com]

- 3. 2-METHYL-5-NITROBENZONITRILE(939-83-3) 1H NMR spectrum [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. PubChemLite - this compound (C9H6F3N) [pubchemlite.lcsb.uni.lu]

- 6. This compound | 261952-03-8 | Benchchem [benchchem.com]

- 7. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Recrystallization of 2-Methyl-5-(trifluoromethyl)benzonitrile

Introduction: The Critical Role of Purity in Drug Development

In the synthesis of active pharmaceutical ingredients (APIs) and advanced chemical intermediates, achieving a high degree of purity is paramount. The presence of even minor impurities can significantly impact the efficacy, safety, and stability of the final product. 2-Methyl-5-(trifluoromethyl)benzonitrile is a key building block in medicinal chemistry, valued for the unique physicochemical properties imparted by its trifluoromethyl and nitrile functionalities.[1] The purification of this compound is a critical step in many synthetic routes. Recrystallization stands as a robust and scalable technique for the purification of solid organic compounds, offering the potential to yield highly pure crystalline material.[2][3]

This guide provides detailed application notes and protocols for the recrystallization of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the principles of solvent selection, provide a systematic approach to identifying the optimal solvent system, and offer a step-by-step protocol for achieving high-purity material.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the compound is the foundation of a successful recrystallization protocol.

| Property | Value | Source |

| Molecular Formula | C₉H₆F₃N | [4] |

| Molecular Weight | 185.15 g/mol | [4] |

| Boiling Point | 213.7°C at 760 mmHg | [1] |

| Physical State | Liquid or crystalline solid | [1][5] |

| Melting Point | Not readily available in literature | - |

| Solubility | Data not readily available in literature | - |

The absence of a reported melting point and detailed solubility data in the literature necessitates a preliminary experimental solvent screening to develop a robust recrystallization protocol. The description of a related isomer as a "Liquid or Solid or Semi-solid" suggests that this compound may have a low melting point, a factor that must be considered during the purification process.[5]

Principle of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent at different temperatures. An ideal recrystallization solvent will exhibit the following characteristics:

-

High Solvency at Elevated Temperatures: The compound of interest should be highly soluble in the solvent at or near its boiling point.

-

Low Solvency at Reduced Temperatures: The compound should be sparingly soluble or insoluble in the same solvent at low temperatures (e.g., room temperature or in an ice bath).

-

Favorable Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).

-

Non-reactive: The solvent should not react with the compound being purified.

-

Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

Experimental Protocol 1: Solvent Screening for Recrystallization

The following protocol outlines a systematic approach to identifying a suitable solvent or solvent system for the recrystallization of this compound.

Objective: To determine an optimal solvent or mixed-solvent system for the purification of this compound by recrystallization.

Materials:

-

Crude this compound

-

A selection of solvents with varying polarities (e.g., Hexane, Toluene, Ethyl Acetate, Acetone, Isopropanol, Ethanol, Methanol, Water)

-

Test tubes or small vials

-

Hot plate with a water or sand bath

-

Vortex mixer

-

Ice bath

Procedure:

-

Initial Solubility Testing:

-

Place approximately 20-30 mg of crude this compound into a series of labeled test tubes.

-

To each test tube, add 0.5 mL of a different solvent at room temperature.

-

Agitate the mixtures and observe the solubility. Note whether the compound is soluble, partially soluble, or insoluble.

-

-

Hot Solvent Solubility Testing:

-

For the solvents in which the compound was sparingly soluble or insoluble at room temperature, gently heat the test tubes in a water or sand bath.

-

Observe the solubility as the temperature increases. An ideal single solvent will dissolve the compound completely at an elevated temperature.

-

-

Cooling and Crystal Formation:

-

Allow the test tubes with dissolved compound to cool slowly to room temperature.

-

If no crystals form, gently scratch the inside of the test tube with a glass rod to induce crystallization.

-

Once at room temperature, place the test tubes in an ice bath for 15-20 minutes to maximize crystal formation.

-

Observe the quantity and quality of the crystals formed.

-

-

Mixed-Solvent System Evaluation:

-

If no single solvent is ideal, a mixed-solvent system can be investigated. A common approach is to dissolve the compound in a "good" solvent (in which it is soluble at room temperature) and then add a "poor" solvent (in which it is insoluble) until the solution becomes turbid.

-

Alternatively, dissolve the compound in a minimal amount of a hot "good" solvent and add the "poor" solvent dropwise until turbidity is observed. Then, add a few drops of the "good" solvent to redissolve the precipitate before allowing it to cool.

-

Data Presentation:

| Solvent | Solubility at Room Temp. | Solubility at Elevated Temp. | Crystal Formation on Cooling | Notes |

| Hexane | ||||

| Toluene | ||||

| Ethyl Acetate | ||||

| Acetone | ||||

| Isopropanol | ||||

| Ethanol | ||||

| Methanol | ||||

| Water |

Experimental Protocol 2: Bulk Recrystallization of this compound

This protocol should be adapted based on the optimal solvent system identified in Experimental Protocol 1. The following is a general procedure assuming a single solvent is chosen.

Objective: To purify a larger quantity of crude this compound.

Materials:

-

Crude this compound

-

Optimal recrystallization solvent (determined from Protocol 1)

-

Erlenmeyer flask

-

Hot plate with stirrer

-

Reflux condenser (optional, but recommended)

-

Buchner funnel and filter flask

-

Filter paper

-

Ice bath

Procedure:

-

Dissolution:

-

Place the crude this compound into an Erlenmeyer flask of appropriate size.

-

Add a minimal amount of the selected recrystallization solvent.

-

Gently heat the mixture on a hot plate with stirring.

-

Continue to add small portions of the hot solvent until the compound is completely dissolved. Avoid adding an excess of solvent to maximize the yield.

-

-

Decolorization (Optional):

-

If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.

-

Add a small amount of activated charcoal (approximately 1-2% by weight of the solute).

-

Reheat the solution to boiling for a few minutes.

-

-

Hot Filtration (Optional):

-

If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.

-

-

Crystallization:

-

Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to ensure maximum crystal formation.

-

-

Isolation and Washing of Crystals:

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

-

-

Drying:

-

Allow the crystals to air-dry on the filter paper or transfer them to a watch glass for further drying. A vacuum oven at a temperature well below the compound's boiling point can also be used.

-

-

Purity Assessment:

-

Once dry, determine the melting point of the recrystallized product. A sharp melting point close to the literature value (once determined) is indicative of high purity.

-

Further analysis by techniques such as HPLC, GC, or NMR can be performed to confirm the purity.

-

Troubleshooting

| Issue | Possible Cause | Solution |

| Oiling Out | The compound's melting point is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent. | Use a lower-boiling solvent. Use a larger volume of solvent. Try a different solvent system. |

| No Crystals Form | The solution is not saturated. The solution is supersaturated. | Boil off some of the solvent. Scratch the inside of the flask. Add a seed crystal. Cool the solution for a longer period in an ice bath. |

| Low Recovery | Too much solvent was used. The compound is too soluble in the cold solvent. Premature crystallization during hot filtration. | Use a minimal amount of hot solvent. Choose a solvent in which the compound is less soluble when cold. Ensure the filtration apparatus is pre-heated. |

| Colored Crystals | Colored impurities are present. | Use activated charcoal for decolorization. |

Visualizing the Recrystallization Workflow

Caption: A flowchart of the recrystallization process.

Logical Relationships in Solvent Selection

References

Application Note: A Robust HPLC Method for the Analysis of 2-Methyl-5-(trifluoromethyl)benzonitrile

Abstract